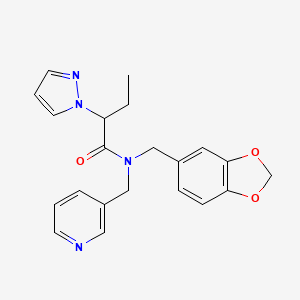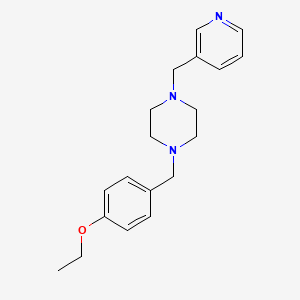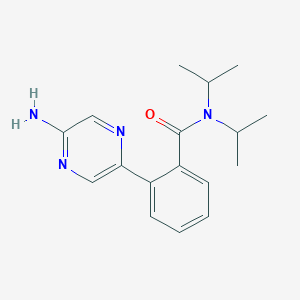![molecular formula C18H24N2O B5687417 N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide, also known as MEICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEICA is a derivative of indole, a naturally occurring compound that is found in many plants and animals. MEICA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is not fully understood, but it is believed to act on a number of different pathways in the body. One possible mechanism is through the modulation of the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). ROS are a type of molecule that can damage cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to modulate the expression of certain genes. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has also been shown to have an effect on the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide in lab experiments is its versatility. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be used in a wide range of research applications, from studying the central nervous system to investigating the mechanisms of cancer and inflammation. However, one limitation of using N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide. One promising area of research is in the development of new treatments for neurodegenerative diseases. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Another area of research is in the development of new anti-inflammatory drugs. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have potent anti-inflammatory activity, and further research could help to identify new drugs that are based on N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide and its derivatives. Finally, N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide could be used as a tool for studying the mechanisms of cancer and other diseases, helping researchers to better understand the underlying biology of these conditions.
Métodos De Síntesis
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methyl-1H-indole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide as a white crystalline solid with a melting point of 118-120°C.
Aplicaciones Científicas De Investigación
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cancer, and inflammation. One of the most promising areas of research for N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide has been shown to have neuroprotective effects, meaning that it can help to prevent or slow the progression of these diseases.
Propiedades
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-13-15(16-9-5-6-10-17(16)20-13)11-12-19-18(21)14-7-3-2-4-8-14/h5-6,9-10,14,20H,2-4,7-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPASZECBZFZZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)


![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5687382.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)
![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)